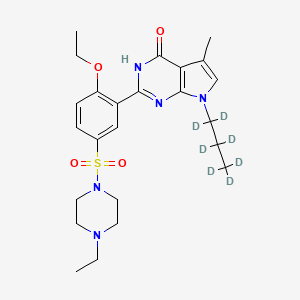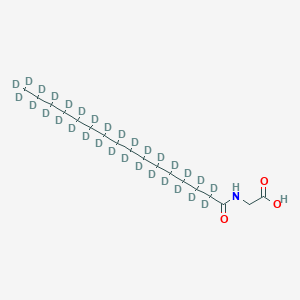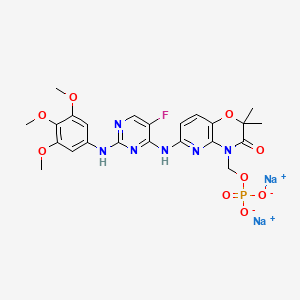
Norverapamil-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norverapamil-d7 is a deuterium-labeled derivative of Norverapamil, which is an N-demethylated metabolite of Verapamil. Verapamil is a well-known L-type calcium channel blocker and P-glycoprotein function inhibitor. This compound retains these properties and is primarily used in scientific research to study the pharmacokinetics and metabolism of Verapamil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Norverapamil-d7 involves the incorporation of deuterium atoms into the Norverapamil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the following steps:
N-Demethylation: Verapamil undergoes N-demethylation to form Norverapamil.
Deuterium Labeling: The hydrogen atoms in Norverapamil are replaced with deuterium using deuterated reagents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Verapamil are subjected to N-demethylation.
Deuterium Exchange: The resulting Norverapamil is then treated with deuterated reagents to achieve the desired deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions
Norverapamil-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Verapamil.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions
Major Products
Oxidation Products: Oxides of this compound.
Reduction Products: Verapamil.
Substitution Products: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Norverapamil-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the pharmacokinetics of Verapamil and its metabolites in biological systems.
Metabolism Studies: Researchers use it to investigate the metabolic pathways and mechanisms of Verapamil.
Drug Interaction Studies: It helps in understanding the interactions between Verapamil and other drugs, particularly those involving P-glycoprotein.
Analytical Method Development: It is used in the development and validation of analytical methods for detecting and quantifying Verapamil and its metabolites
Mecanismo De Acción
Norverapamil-d7 exerts its effects by blocking L-type calcium channels and inhibiting P-glycoprotein function. The mechanism involves:
Calcium Channel Blockade: It inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscles and reduced cardiac contractility
P-glycoprotein Inhibition: It inhibits the function of P-glycoprotein, a drug efflux transporter, thereby increasing the intracellular concentration of various drugs
Comparación Con Compuestos Similares
Similar Compounds
Verapamil: The parent compound, a non-dihydropyridine calcium channel blocker.
Norverapamil: The non-deuterated form of Norverapamil-d7.
Diltiazem: Another non-dihydropyridine calcium channel blocker with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Increased Stability: Deuterium-labeled compounds are generally more stable than their non-labeled counterparts.
Enhanced Detection: The presence of deuterium allows for more precise detection and quantification in analytical studies
Propiedades
Fórmula molecular |
C26H36N2O4 |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D |
Clave InChI |
UPKQNCPKPOLASS-HXAWLNHQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)

![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)


![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)


![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)

